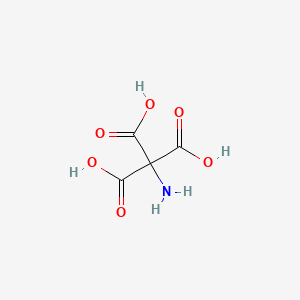

Aminomethanetricarboxylic acid

Description

Aminomethanetricarboxylic acid (hypothetical structure: NH₂-C(COOH)₃) is a polycarboxylic acid derivative featuring a central methane carbon bonded to an amino group and three carboxylic acid groups. These compounds are characterized by their ability to act as chelating agents, metal-organic framework (MOF) precursors, or intermediates in organic synthesis .

Key properties of 1-Aminobenzene-3,4,5-tricarboxylic acid include:

Properties

CAS No. |

98019-67-1 |

|---|---|

Molecular Formula |

C4H5NO6 |

Molecular Weight |

163.09 g/mol |

IUPAC Name |

aminomethanetricarboxylic acid |

InChI |

InChI=1S/C4H5NO6/c5-4(1(6)7,2(8)9)3(10)11/h5H2,(H,6,7)(H,8,9)(H,10,11) |

InChI Key |

NATWVKLDGZLUAI-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(=O)O)(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminomethanetricarboxylic acid can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with electrophiles, followed by the cyclization of the resulting intermediates . Another method includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Aminomethanetricarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Aminomethanetricarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of aminomethanetricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares aminomethanetricarboxylic acid analogues in terms of structural features, synthesis, and applications:

Key Findings:

Structural Complexity: 1-Aminobenzene-3,4,5-tricarboxylic acid and NH₂-TPDC are aromatic systems with multiple carboxyl groups, enabling strong metal-binding capabilities .

Synthetic Accessibility: NH₂-TPDC requires a multi-step Suzuki coupling (48 hours at 50°C with Pd(OAc)₂/PPh₃), yielding ~50% after purification . In contrast, dimethyl aminoterephthalate is synthesized via simpler esterification, favoring industrial scalability .

Functional Performance: Aromatic tricarboxylates (e.g., 1-Aminobenzene-3,4,5-tricarboxylic acid) exhibit higher thermal stability (boiling point >500°C) compared to aliphatic analogues . NH₂-TPDC’s extended π-conjugation enhances its utility in optoelectronic materials, whereas aliphatic derivatives are less explored in this domain .

Safety and Handling: 3-Aminopent-4-ene-1,1-dicarboxylic acid requires standard lab precautions (e.g., eye rinsing for exposure) but lacks significant acute toxicity . Dimethyl aminoterephthalate poses moderate irritation risks, necessitating protective equipment during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.